2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide
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Overview
Description
2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide is a complex organic compound that features a benzimidazole core, a phenoxyethyl group, and a furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.
Formation of Furyl Moiety: The furyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Furyl aldehydes and acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-substituted benzimidazoles share structural similarities and exhibit comparable biological activities.
Phenoxyethyl Compounds: These compounds also feature the phenoxyethyl group, contributing to their pharmacological properties.
Uniqueness
2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide is unique due to its combination of a benzimidazole core, phenoxyethyl group, and furyl moiety, which collectively enhance its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24(22(26)20-12-7-14-28-20)16-21-23-18-10-5-6-11-19(18)25(21)13-15-27-17-8-3-2-4-9-17/h2-12,14H,13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRVAITWGFHESW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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